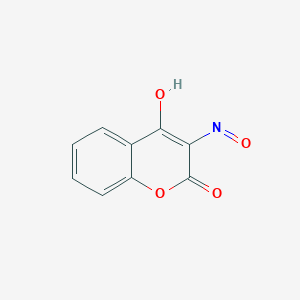
3-Nitroso-4-hydroxycoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitroso-4-hydroxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants This compound is characterized by the presence of a nitroso group (-NO) at the third position and a hydroxyl group (-OH) at the fourth position of the coumarin ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitroso-4-hydroxycoumarin typically involves the nitration of 4-hydroxycoumarin. One common method includes the reaction of 4-hydroxycoumarin with nitrous acid, which introduces the nitroso group at the third position. The reaction is usually carried out in an acidic medium to facilitate the nitration process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pH, and reactant concentrations to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Nitroso-4-hydroxycoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction of the nitroso group can lead to the formation of amino derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various substituted coumarins.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like acyl chlorides or alkyl halides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted coumarin derivatives.
Scientific Research Applications
3-Nitroso-4-hydroxycoumarin has several applications in scientific research:
Analytical Chemistry: It is used as a reagent for the spectrophotometric determination of metal ions such as thorium(IV) and iron(III)
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.
Pharmaceuticals: Research is ongoing to explore its potential as a precursor for the synthesis of pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 3-nitroso-4-hydroxycoumarin involves its interaction with specific molecular targets. For instance, in analytical chemistry, it forms complexes with metal ions, which can be detected spectrophotometrically. The nitroso and hydroxyl groups play crucial roles in these interactions, facilitating the formation of stable complexes.
Comparison with Similar Compounds
4-Hydroxycoumarin: The parent compound, which lacks the nitroso group.
3-Nitro-4-hydroxycoumarin: Similar to 3-nitroso-4-hydroxycoumarin but with a nitro group instead of a nitroso group.
Uniqueness: this compound is unique due to the presence of both nitroso and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its ability to form stable complexes with metal ions makes it particularly valuable in analytical chemistry.
Properties
CAS No. |
22308-86-7 |
|---|---|
Molecular Formula |
C9H5NO4 |
Molecular Weight |
191.14 g/mol |
IUPAC Name |
4-hydroxy-3-nitrosochromen-2-one |
InChI |
InChI=1S/C9H5NO4/c11-8-5-3-1-2-4-6(5)14-9(12)7(8)10-13/h1-4,11H |
InChI Key |
URYFIFZHDHMAJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















